molecular formula C12H11NO3S2 B5731026 ethyl 5'-formamido-[2,3'-bithiophene]-4'-carboxylate

ethyl 5'-formamido-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B5731026
M. Wt: 281.4 g/mol
InChI Key: CIQIDBGSEDBMQK-UHFFFAOYSA-N
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Description

Ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate is a heterocyclic compound that belongs to the family of bithiophenes. These compounds are known for their unique electronic properties and are widely used in various scientific fields, including organic electronics, pharmaceuticals, and materials science. The presence of the formamido group and the carboxylate ester in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium ethoxide in ethanol, potassium carbonate (K2CO3) in DMF.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted bithiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

ethyl 2-formamido-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-2-16-12(15)10-8(9-4-3-5-17-9)6-18-11(10)13-7-14/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQIDBGSEDBMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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